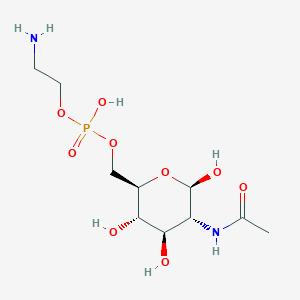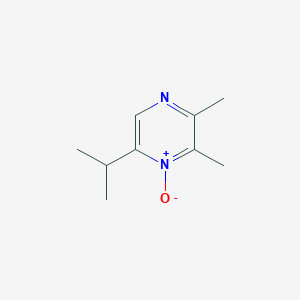
6-Isopropyl-2,3-dimethylpyrazine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropyl-2,3-dimethylpyrazine 1-oxide, commonly known as IPMP, is a chemical compound that is widely used in the field of scientific research. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of IPMP is not fully understood. However, it is believed to act as a free radical scavenger, which helps to prevent oxidative damage to cells. In addition, IPMP has been shown to inhibit the production of pro-inflammatory cytokines, which helps to reduce inflammation.
Effets Biochimiques Et Physiologiques
IPMP has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which help to protect cells from damage and reduce inflammation. In addition, IPMP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using IPMP in lab experiments is its unique properties. It is a stable compound that is easy to synthesize and purify. In addition, it has a wide range of potential applications in various fields. However, one of the limitations of using IPMP in lab experiments is its potential toxicity. It is important to use caution when handling this compound and to follow all safety protocols.
Orientations Futures
There are a number of potential future directions for research on IPMP. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential applications in the field of medicinal chemistry. Finally, further research is needed to fully understand the mechanism of action of IPMP and its potential therapeutic uses.
Conclusion:
In conclusion, IPMP is a unique compound that has a wide range of potential applications in various fields. Its antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of various diseases. While there are some limitations to its use in lab experiments, the potential benefits make it an important area of research for the future.
Méthodes De Synthèse
IPMP can be synthesized using various methods, including the reaction of 2,3-dimethylpyrazine with tert-butyl hypochlorite or the reaction of 2,3-dimethylpyrazine with tert-butyl hydroperoxide. The synthesis method used depends on the desired purity and yield of the compound.
Applications De Recherche Scientifique
IPMP has been extensively used in scientific research due to its unique properties. It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry. In addition, IPMP has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
143463-82-5 |
|---|---|
Nom du produit |
6-Isopropyl-2,3-dimethylpyrazine 1-oxide |
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2,3-dimethyl-1-oxido-6-propan-2-ylpyrazin-1-ium |
InChI |
InChI=1S/C9H14N2O/c1-6(2)9-5-10-7(3)8(4)11(9)12/h5-6H,1-4H3 |
Clé InChI |
ZISRRVLIYGWHTF-UHFFFAOYSA-N |
SMILES |
CC1=NC=C([N+](=C1C)[O-])C(C)C |
SMILES canonique |
CC1=NC=C([N+](=C1C)[O-])C(C)C |
Synonymes |
Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 4-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



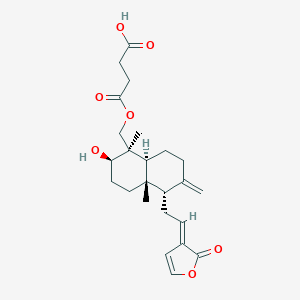
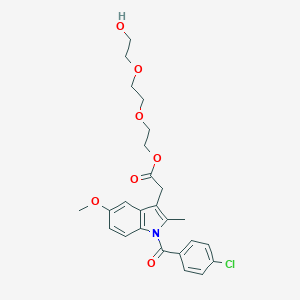


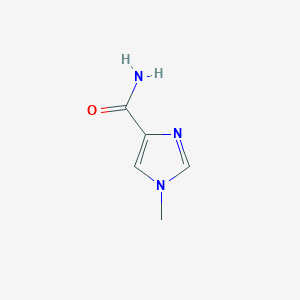
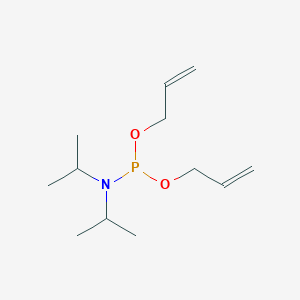
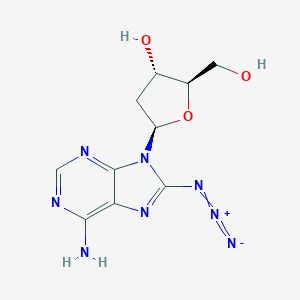

![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)

